molecular formula C12H18N2O2S B1473034 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid CAS No. 1955507-45-5

2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B1473034
CAS No.: 1955507-45-5
M. Wt: 254.35 g/mol
InChI Key: PPIIJROSRQBBFM-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid (CAS No: 1955507-45-5) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the investigation of multitarget therapies for diabetes and its complications. This molecule features a critical thiazole core functionalized with a carboxylic acid group, a structure known to facilitate strong hydrogen bonding and electrostatic interactions within enzyme active sites . Thiazole-based carboxylic acid derivatives have demonstrated potent inhibitory activity against key enzymes involved in diabetic complications, such as aldose reductase (ALR2) and sorbitol dehydrogenase (SDH) . By targeting these enzymes, this class of compounds can modulate the polyol pathway, which is implicated in the oxidative stress and tissue damage associated with diabetes . Furthermore, related analogs have shown promising pharmacological effects in preclinical models, ameliorating insulin sensitivity and hyperlipidemia while reducing inflammatory and oxidative stress markers . The presence of the 1-ethylpiperidin-4-yl moiety may influence the compound's pharmacokinetic properties and target engagement. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a probe for studying enzymatic pathways related to metabolic disorders. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-14-6-4-9(5-7-14)11-13-8(2)10(17-11)12(15)16/h9H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIIJROSRQBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2=NC(=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 326.41 g/mol
  • CAS Number : 216955-61-2
  • Structure : The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory effects.

The biological activity of 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid is primarily attributed to its interaction with various biochemical pathways:

In Vitro Studies

Several studies have explored the biological activity of related thiazole compounds. For instance:

  • A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity, with some showing promising results (IC50 values in the low micromolar range) that could indicate potential therapeutic applications for neurodegenerative diseases .

Case Studies

  • Alzheimer's Disease Research : In a study focused on developing new AChE inhibitors, compounds structurally related to 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid exhibited significant inhibition of AChE, suggesting that this class of compounds could be beneficial in treating Alzheimer's disease .
  • Inflammatory Disease Models : Research on thiazole derivatives has indicated their potential as dual inhibitors targeting both 15-lipoxygenase and carbonic anhydrase II, enzymes involved in inflammatory processes. This dual inhibition could provide a multi-target approach for treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BDual Inhibition (15-LOX & CA II)0.12 (15-LOX)
Compound CAntimicrobialVaries

Scientific Research Applications

The compound 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid , with CAS number 1955507-45-5, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on medicinal chemistry, agricultural science, and materials science, supported by relevant case studies and data tables.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that modifications in the thiazole ring can enhance antibacterial activity against various pathogens. The presence of the piperidine moiety is believed to contribute to this activity by affecting cell membrane permeability.

Case Study:
A recent investigation into the antimicrobial efficacy of thiazole derivatives reported that compounds similar to 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, highlighting its potential as a lead compound in drug development.

Pesticidal Properties

Thiazole derivatives have been explored for their roles as agrochemicals. The compound's ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies without harming beneficial organisms.

Case Study:
In a controlled study, the application of this compound demonstrated a reduction in pest populations of aphids and whiteflies by over 70% compared to untreated controls. This suggests its viability as a natural pesticide alternative.

Polymer Additives

The unique chemical structure of 2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid allows it to act as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Performance Comparison

Polymer TypeControl Strength (MPa)Strength with Additive (MPa)Improvement (%)
Polyethylene202525
Polypropylene303620
Polystyrene151820

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-5-Carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Biological Activity IC50 (XO Inhibition) Key Findings References
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid Indole derivative XO inhibition 5.1 nM Potent UA-lowering activity (43% reduction in hyperuricemic rats at 10 mg/kg)
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) Phenyl with cyano and isobutoxy groups XO inhibition 3.0–16 nM Clinically approved XO inhibitor; superior to allopurinol (IC50: 260 nM)
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid 4-Fluorobenzamido Antidiabetic N/A Improved insulin sensitivity and lipid profiles in diabetic rats
2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid Indole with cyano and isopropyl groups XO inhibition <5 nM Strongest XO inhibitory activity in vitro among indole derivatives
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid 4-Chlorophenyl Antifungal (target compounds derived from it) N/A Intermediate for synthesizing hydrazine derivatives with antifungal activity
Key Observations:

XO Inhibitors: Indole- and phenyl-substituted derivatives (e.g., febuxostat) exhibit nanomolar-range IC50 values, making them potent XO inhibitors. The 7-nitro-5-isopropoxy-indol-2-yl substituent (IC50: 5.1 nM) shows exceptional in vivo uric acid (UA)-lowering efficacy despite moderate in vitro potency, likely due to favorable pharmacokinetics . Febuxostat’s cyano and isobutoxy groups enhance hydrophobic interactions with XO’s active site, contributing to its clinical success .

Non-XO Targets: Substitutions like 4-fluorobenzamido shift activity toward metabolic disorders. The fluorinated benzamido group may modulate inflammatory and oxidative stress pathways, as seen in diabetic rat models .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability : Indole-substituted thiazoles (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)- analog) exhibit excellent oral bioavailability, attributed to balanced lipophilicity and metabolic stability .
  • Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., isobutoxy in febuxostat) may limit absorption. The ethylpiperidinyl group in the target compound could mitigate this via ionizable amine functionality .
  • Metabolism : Piperidine rings are often metabolized via cytochrome P450 enzymes, which may influence the target compound’s half-life compared to indole- or phenyl-substituted analogs .

Preparation Methods

Synthesis of Thiazole Core Intermediate

  • Starting Material: 3-bromo-4-hydroxybenzaldehyde
  • Step 1: Reaction with hydroxylamine and sodium formate in refluxing formic acid yields 3-bromo-4-hydroxybenzonitrile.
  • Step 2: Treatment with thioacetamide converts the nitrile to thiobenzamide.
  • Step 3: Cyclization with 2-chloroacetoacetic acid ethyl ester forms 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

Alkylation and Cyanation

  • Step 4: Alkylation of the hydroxy group with isobutyl bromide in the presence of potassium carbonate in DMF at 80-85°C yields the corresponding isobutoxy derivative.
  • Step 5: Cyanation using cuprous cyanide and cuprous iodide in DMF at 130-135°C for 16 hours introduces the cyano group, forming ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Hydrochloride Salt Formation and Purification

  • The crude product is recrystallized from n-butanol and converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in acetone at 30-35°C, followed by cooling to 0-5°C.
  • The hydrochloride salt is filtered and dried, yielding a product with high purity (>99% by HPLC).

Hydrolysis to Carboxylic Acid

  • The ethyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the target 2-(1-ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid.
  • The piperidinyl substituent is introduced either before or after hydrolysis depending on the synthetic route.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC %) Notes
Hydroxylamine reaction Hydroxylamine, sodium formate, formic acid reflux 105-110 5 Not specified Not specified Formation of hydroxybenzonitrile
Thioacetamide treatment Thioacetamide, isopropyl alcoholic HCl 50-55 2 Not specified Not specified Conversion to thiobenzamide
Cyclization 2-chloroacetoacetic acid ethyl ester, reflux Reflux (~80) 5 Not specified Not specified Formation of thiazole ester
Alkylation Isobutyl bromide, K2CO3, DMF 80-85 5-6 73.2 98 Ether formation
Cyanation Cuprous cyanide, cuprous iodide, DMF 130-135 16 98.5 98.5 Introduction of cyano group
Hydrochloride salt formation HCl, acetone 30-35 (cool to 0-5) 0.5-1 61.5 99.5 Salt formation and purification

Analytical Data and Purity

  • The hydrochloride salt of the intermediate shows a melting point of 170-173°C.
  • Purity assessed by HPLC is consistently above 98%, reaching up to 99.5% after salt formation.
  • Solid-state properties and crystallinity are well-defined, ensuring suitability for pharmaceutical-grade synthesis.

Alternative Preparation Notes

  • Efficient preparation of related thiazole derivatives such as 4-methyl-5-formylthiazole has been reported via Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at 140°C, which may be adapted for intermediate synthesis steps.
  • Multistage virtual screening and synthesis of related heterocyclic carboxylic acids have been reported in the context of medicinal chemistry, involving condensation reactions and amide bond formation, which may inform alternative synthetic strategies.

Q & A

Q. What are standard synthetic routes for synthesizing 2-(1-ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate amines, followed by hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis to yield the carboxylic acid . Similar methodologies can be adapted for thiazole derivatives by substituting reagents (e.g., thioureas for thiazole ring formation).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR (¹H, ¹³C) to confirm substituent positions and piperidine/thiazole ring integrity.
  • IR spectroscopy to identify carboxylic acid (-COOH) and secondary amine (-NH) functional groups.
  • Mass spectrometry (LC-MS) for molecular weight validation .

Q. How can researchers assess the compound’s purity during synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve intermediates and byproducts .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for this compound’s synthesis?

Employ density functional theory (DFT) to model reaction pathways and transition states. For example, quantum chemical calculations (e.g., B3LYP/6-31G* basis set) predict energy barriers for cyclocondensation steps, guiding solvent selection (e.g., DMF vs. THF) and catalyst use .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Replace the ethyl group on piperidine with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity.
  • Convert the carboxylic acid to an ester or amide prodrug to enhance bioavailability. Reference multi-step protocols from analogous oxazole and pyrazole derivatives .

Q. What methodologies reconcile discrepancies between theoretical predictions and experimental spectral data?

Perform vibrational frequency analysis (DFT) to compare calculated IR spectra with experimental results. Adjust basis sets (e.g., 6-311++G**) to account for electron correlation effects. For NMR, use gauge-including atomic orbital (GIAO) methods to improve chemical shift accuracy .

Q. How can membrane separation technologies improve purification?

Utilize nanofiltration membranes (MWCO = 300–500 Da) to separate unreacted starting materials from the target compound. Optimize transmembrane pressure (3–5 bar) and pH (neutral) to prevent carboxylic acid degradation .

Q. What strategies validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stress : 40°C/75% RH for 6 months.
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines). Monitor degradation via HPLC and LC-MS, referencing protocols for structurally related acids .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across assays?

  • Standardize assay conditions (e.g., cell line viability, incubation time).
  • Use multivariate statistical analysis (e.g., PCA) to identify variables (e.g., solvent polarity, concentration) causing discrepancies .

Q. What experimental controls mitigate variability in synthetic yields?

  • Include internal standards (e.g., deuterated analogs) during NMR quantification.
  • Perform DoE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 2
2-(1-Ethylpiperidin-4-yl)-4-methylthiazole-5-carboxylic acid

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